Antibacterial Spectrum: Pacidamycin 5 vs. Mureidomycin C and Napsamycin D
Pacidamycin 5 exhibits a unique, narrow-spectrum activity profile that is quantitatively distinct from other MraY inhibitors. Unlike the broader activity of synthetic dihydropacidamycins, pacidamycin 5's activity is primarily directed against Pseudomonas aeruginosa, with MICs ranging from 8 to 64 μg/mL for this pathogen [1]. For comparison, mureidomycin C is significantly more potent against P. aeruginosa (MIC 0.1–3.13 μg/mL), while napsamycin D exhibits an intermediate MIC of 6.25 μg/mL [2][3].
| Evidence Dimension | MIC against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | 8–64 μg/mL |
| Comparator Or Baseline | Mureidomycin C: 0.1–3.13 μg/mL; Napsamycin D: 6.25 μg/mL |
| Quantified Difference | Pacidamycin 5 is 2.5–640× less potent than mureidomycin C and 1.3–10× less potent than napsamycin D. |
| Conditions | In vitro broth microdilution susceptibility testing |
Why This Matters
This quantitative potency gap is critical for experiments where precise dosing or a specific therapeutic window is required; using a more potent analog could lead to off-target effects or skewed data.
- [1] Fernandes PB, Swanson RN, Hardy DJ, Hanson CW, Coen L, Rasmussen RR, Chen RH. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile. J Antibiot (Tokyo). 1989 Apr;42(4):521-6. doi: 10.7164/antibiotics.42.521. PMID: 2498265. View Source
- [2] Isono F, Katayama T, Inukai M, Haneishi T. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties. J Antibiot (Tokyo). 1989 May;42(5):674-9. doi: 10.7164/antibiotics.42.674. PMID: 2498275. View Source
- [3] Napsamycin D. IUPHAR/BPS Guide to Pharmacology. Accessed 2025. MIC for P. aeruginosa M35: 6.25 μg/mL. View Source
